

# Spectroscopic and Biosynthetic Profile of Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tyvelose

Cat. No.: B8120476

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pure **tyvelose** (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxy sugar. It includes a detailed presentation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for their acquisition, and a visualization of its biosynthetic pathway. This document is intended to serve as a core reference for researchers in glycobiology, immunology, and drug development.

## Spectroscopic Data

The following sections present the key spectroscopic data for **tyvelose**. While complete spectral data for the free monosaccharide is referenced from primary literature, data for its methyl glycoside derivatives are provided for comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **tyvelose** are crucial for its structural identification and conformational analysis. The definitive data for the deprotected monosaccharide are reported in Carbohydrate Research, 1996, 296, 149-170. For illustrative purposes, the publicly available data for the anomeric methyl glycosides of **tyvelose** are presented below.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) for Methyl Tyvelosides in D $_2$ O

Proton	Methyl $\alpha$ -D-tyveloside	Methyl $\beta$ -D-tyveloside
<b>H-1</b>	<b>4.65 (d, J<sub>1,2</sub> = 3.5 Hz)</b>	<b>4.09 (d, J<sub>1,2</sub> = 7.8 Hz)</b>
H-2	3.65 (m)	3.25 (dd, J <sub>2,1</sub> =7.8, J <sub>2,3ax</sub> =11.5)
H-3eq	2.15 (ddd, J <sub>3eq,3ax</sub> =13.0, J <sub>3eq,2</sub> =5.0, J <sub>3eq,4</sub> =3.0)	2.18 (ddd, J <sub>3eq,3ax</sub> =13.0, J <sub>3eq,2</sub> =5.0, J <sub>3eq,4</sub> =3.0)
H-3ax	1.80 (ddd, J <sub>3ax,3eq</sub> =13.0, J <sub>3ax,2</sub> =11.5, J <sub>3ax,4</sub> =3.0)	1.60 (ddd, J <sub>3ax,3eq</sub> =13.0, J <sub>3ax,2</sub> =11.5, J <sub>3ax,4</sub> =3.0)
H-4	3.40 (m)	3.15 (m)
H-5	3.95 (dq, J <sub>5,4</sub> = small, J <sub>5,6</sub> =6.5)	3.30 (dq, J <sub>5,4</sub> =small, J <sub>5,6</sub> =6.5)
H-6 (CH <sub>3</sub> )	1.20 (d, J <sub>6,5</sub> = 6.5 Hz)	1.25 (d, J <sub>6,5</sub> = 6.5 Hz)

| OCH<sub>3</sub> | 3.38 (s) | 3.55 (s) |

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) for Methyl Tyvelosides in D<sub>2</sub>O

Carbon	Methyl $\alpha$ -D-tyveloside	Methyl $\beta$ -D-tyveloside
<b>C-1</b>	<b>101.5</b>	<b>104.5</b>
C-2	68.0	71.0
C-3	35.0	38.0
C-4	69.0	72.0
C-5	67.0	70.0
C-6	17.5	18.0

| OCH<sub>3</sub> | 55.5 | 57.5 |

## Mass Spectrometry (MS)

Mass spectrometry of **tyvelose** is essential for confirming its molecular weight and can provide structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for **Tyvelose**

Parameter	Value
Molecular Formula	C6H12O4
Monoisotopic Mass	148.0736 g/mol
Expected Adducts in ESI-MS	
[M+Na] <sup>+</sup>	171.0631 m/z
[M+K] <sup>+</sup>	187.0370 m/z
[M-H] <sup>-</sup>	147.0660 m/z

| [M+Cl]<sup>-</sup> | 183.0429 m/z |

## Experimental Protocols

The following are representative protocols for the acquisition of NMR and MS data for dideoxy sugars like **tyvelose**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of pure **tyvelose** in 0.5 mL of deuterium oxide (D<sub>2</sub>O, 99.9%). For complete exchange of hydroxyl protons, lyophilize the sample from D<sub>2</sub>O two to three times. Transfer the final solution to a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.
- <sup>1</sup>H NMR Acquisition:
  - Temperature: 298 K

- Pulse Program: zg30 (or a solvent suppression equivalent like zgesgp for samples with residual H<sub>2</sub>O)
- Number of Scans: 16 to 64, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: 3.0 s
- Spectral Width: 12 ppm
- **<sup>13</sup>C NMR Acquisition:**
  - Pulse Program: zgpg30 with proton decoupling
  - Number of Scans: 1024 to 4096
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.5 s
  - Spectral Width: 200 ppm
- **Data Processing:** Process the data using appropriate software (e.g., TopSpin, MestReNova). Apply an exponential line broadening of 0.3 Hz for <sup>1</sup>H spectra and 1.0 Hz for <sup>13</sup>C spectra. Reference the <sup>1</sup>H spectra to the residual HDO signal at 4.79 ppm. Reference the <sup>13</sup>C spectra indirectly using the <sup>1</sup>H reference.

## Mass Spectrometry Protocol (LC-ESI-MS)

- **Sample Preparation:** Prepare a 10 µg/mL solution of **tyvelose** in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
- **Instrumentation:** Use a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters SYNAPT G2-Si (or equivalent) coupled to a UPLC/HPLC system.
- **Liquid Chromatography (for separation if in a mixture):**

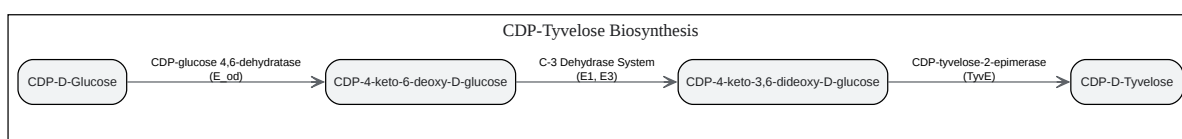
- Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient from high organic to high aqueous to elute the polar sugar.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Electrospray Ionization (ESI) Source Parameters:
  - Ionization Mode: Positive and Negative
  - Capillary Voltage: 3.5 kV (positive), -2.5 kV (negative)
  - Source Temperature: 120  $^{\circ}$ C
  - Desolvation Temperature: 350  $^{\circ}$ C
  - Desolvation Gas Flow: 600 L/hr
- Mass Analyzer Parameters (Full Scan):
  - Mass Range: 50-500 m/z
  - Scan Time: 0.5 s
  - Resolution: >20,000 FWHM
- Data Analysis: Analyze the data using the manufacturer's software to identify the accurate mass of the parent ion and any adducts. For tandem MS (MS/MS), select the parent ion and apply collision-induced dissociation (CID) to observe fragmentation patterns.

## Biosynthesis of Tyvelose

**Tyvelose** is synthesized in bacteria as a nucleotide-activated sugar, specifically as cytidine diphosphate (CDP)-**tyvelose**. The pathway begins with the common precursor, CDP-D-glucose.

## Biosynthetic Pathway of CDP-Tyvelose

The enzymatic conversion of CDP-D-glucose to CDP-L-**tyvelose** involves a series of oxidation, dehydration, and reduction steps.

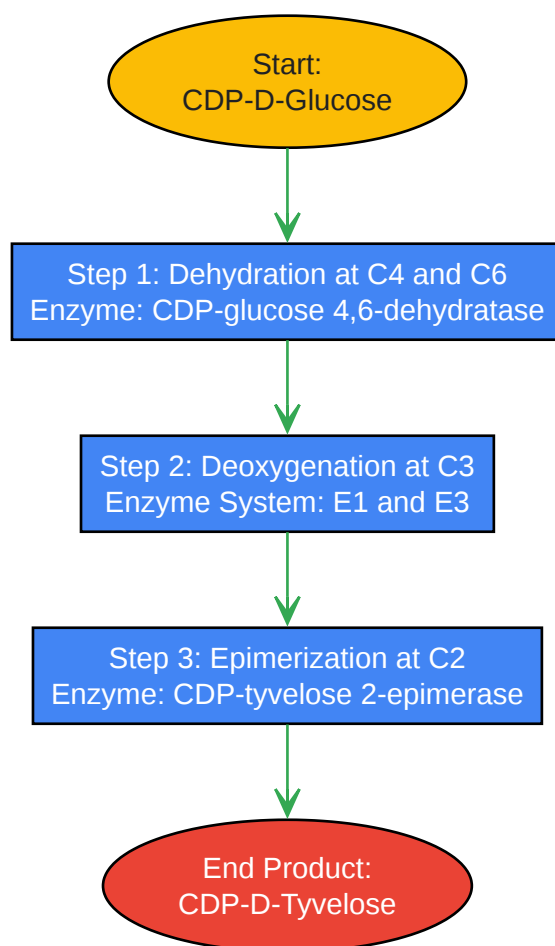


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of CDP-**Tyvelose** from CDP-D-Glucose.

## Logical Workflow for Tyvelose Biosynthesis

The following diagram illustrates the logical progression of the key enzymatic steps in the biosynthesis of CDP-**tyvelose**.



[Click to download full resolution via product page](#)

Caption: Logical workflow of CDP-**Tyvelose** biosynthesis.

- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8120476#spectroscopic-data-nmr-ms-of-pure-tyvelose\]](https://www.benchchem.com/product/b8120476#spectroscopic-data-nmr-ms-of-pure-tyvelose)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)